N-(1-phenylethyl)urea

Overview

Description

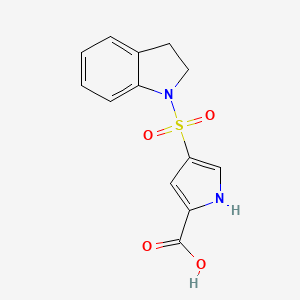

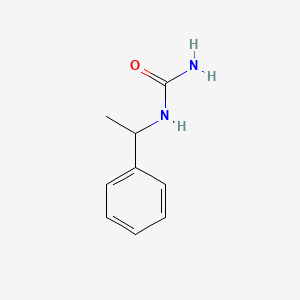

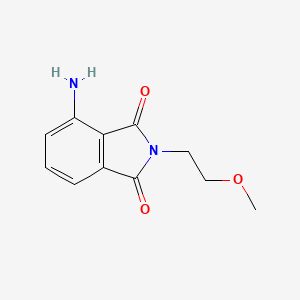

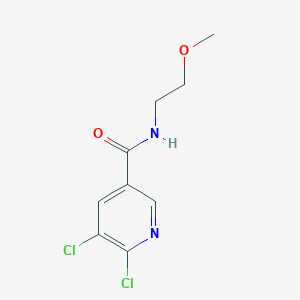

“N-(1-phenylethyl)urea” is a urea derivative . It has been identified as a novel and potent complement inhibitor . The urea functionality is inherent to numerous bioactive compounds, including a variety of clinically approved therapies .

Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

“N-(1-phenylethyl)urea” contains a total of 24 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .Chemical Reactions Analysis

“N-(1-phenylethyl)urea” derivatives were synthesized and identified as complement inhibitors. The introduction of a five- or six-carbon chain greatly improved their activity .Physical And Chemical Properties Analysis

“N-(1-phenylethyl)urea” has a molecular weight of 254.33 g/mol . It has a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .Scientific Research Applications

1. Neuropeptide Receptor Antagonism

N-(1-phenylethyl)urea derivatives have been investigated for their role as neuropeptide Y5 receptor antagonists. These derivatives show promising in vitro potency and function as antagonists in cellular assays, suggesting potential applications in neuroscience and pharmacology (Fotsch et al., 2001).

2. Corrosion Inhibition

Studies on 1,3-bis(1-phenylethyl) urea have demonstrated its effectiveness as a corrosion inhibitor for carbon steel, particularly in acidic environments. This compound's ability to form a protective layer on steel surfaces highlights its potential in materials science and industrial applications (Padmashree, Manjunatha, & Prasanna, 2020).

3. Complement Inhibition

1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent inhibitors of the complement system. These compounds, through structural modification, show significant activity in inhibiting complement pathways, indicating potential therapeutic applications in immunology (Zhang et al., 2012).

4. Plant Growth Regulation

Urea derivatives, including those related to N-(1-phenylethyl)urea, are known to have cytokinin-like activity, influencing plant cell division and differentiation. Their role in enhancing adventitious root formation and impacting plant morphogenesis places them as significant compounds in agricultural research (Ricci & Bertoletti, 2009).

5. Environmental Impact Assessment

Research on the long-term application of urea fertilizers has revealed their impact on the soil ureolytic microbial community. This highlights the environmental implications of urea-based compounds, including N-(1-phenylethyl)urea, in agriculture and soil health (Sun, Li, Hu, & Liu, 2019).

6. Chiral Stationary Phase in Chromatography

N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-urea has been studied for its solvation characteristics in mixed alcohol/water solvents. Its application as a chiral stationary phase in chromatography offers significant potential in analytical chemistry (Nita, Horton, & Cann, 2006).

7. Urea Transport and Assimilation in Plants

Studies on the transport of urea in plants, including the role of nitrogen-regulated tonoplast intrinsic proteins, shed light on the importance of urea and its derivatives in plant nitrogen metabolism. This research is crucial for understanding plant nutrition and fertilizer efficiency (Liu et al., 2003).

8. Urea-Based Biosensors

Urea derivatives have been used in developing biosensors for detecting urea, important in industrial and biomedical applications. Such biosensors, based on urease-induced pH changes, demonstrate the versatility of urea derivatives in sensor technology (Erfkamp, Guenther, & Gerlach, 2019).

9. Antidepressant Properties

Certain N-(1-phenylethyl)urea derivatives have been evaluated for their antidepressant properties, showing significant potential in psychiatric and neurological treatments (Perveen et al., 2012).

10. Low Molecular Weight Gelators

Chiral bis(urea) compounds, including those based on N-(1-phenylethyl)urea, have been investigated as low molecular weight gelators. Their ability to form gels and interact with anions suggests applications in materials science and chemistry (Lloyd et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenylethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBVEKNACPPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938013 | |

| Record name | N-(1-Phenylethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)urea | |

CAS RN |

16849-91-5, 17165-52-5 | |

| Record name | alpha-(N-1-Phenethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC99137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Phenylethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7807036.png)

![4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B7807046.png)

![4-{[2-(4-Fluorophenyl)acetamido]methyl}benzoic acid](/img/structure/B7807095.png)

![N-[(1-Phenyl-1H-pyrazol-4-YL)methyl]cyclopropanamine](/img/structure/B7807100.png)